molecular formula C18H21N5O2S B10961744 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

Cat. No.: B10961744
M. Wt: 371.5 g/mol
InChI Key: QBLDGLIMTHHGIM-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

The synthesis of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the methylation of the nitrogen atom and the formation of the carboxamide group .

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and reproducibility .

Chemical Reactions Analysis

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues .

The molecular pathways involved in its action include the modulation of signaling pathways that regulate cell growth, apoptosis, and immune responses. The compound’s ability to interact with multiple targets makes it a promising candidate for multi-target drug development .

Comparison with Similar Compounds

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex fused ring system, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

1-methyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H21N5O2S/c1-11-19-17-15(12-7-5-3-4-6-8-14(12)26-17)18(25)23(11)21-16(24)13-9-10-22(2)20-13/h9-10H,3-8H2,1-2H3,(H,21,24)

InChI Key

QBLDGLIMTHHGIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1NC(=O)C4=NN(C=C4)C

Origin of Product

United States

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